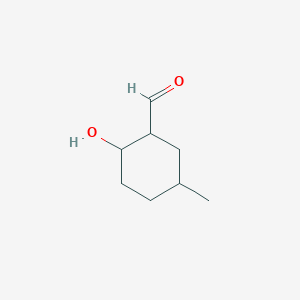
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is an organic compound with a cyclohexane ring structure It contains a hydroxyl group (-OH) at the second position, a methyl group (-CH3) at the fifth position, and an aldehyde group (-CHO) at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 5-methylcyclohexanone followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydroxylation and oxidation steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: 2-Hydroxy-5-methylcyclohexane-1-carboxylic acid
Reduction: 2-Hydroxy-5-methylcyclohexane-1-methanol
Substitution: Esters or ethers depending on the substituent
Applications De Recherche Scientifique
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxycyclohexanone: Lacks the methyl group at the fifth position.
5-Methylcyclohexane-1-carbaldehyde: Lacks the hydroxyl group at the second position.
Cyclohexane-1-carbaldehyde: Lacks both the hydroxyl and methyl groups.
Uniqueness
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on a cyclohexane ring, along with a methyl substituent
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-hydroxy-5-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-6-2-3-8(10)7(4-6)5-9/h5-8,10H,2-4H2,1H3 |
Clé InChI |
BJIUPFFSEJUVOO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



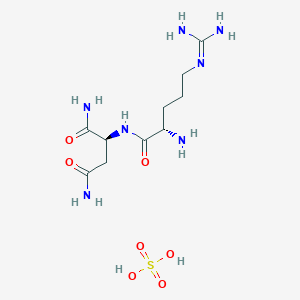
![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)

![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
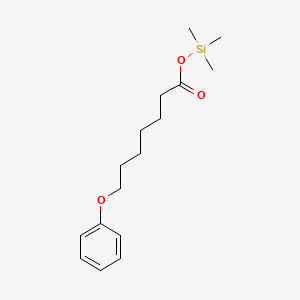
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)

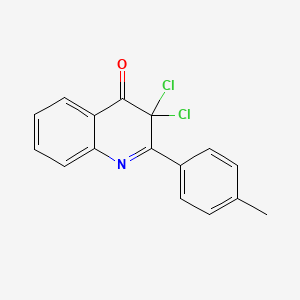
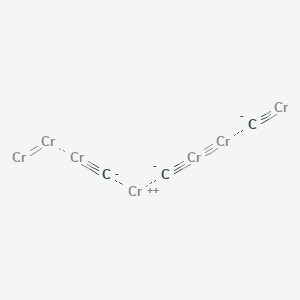
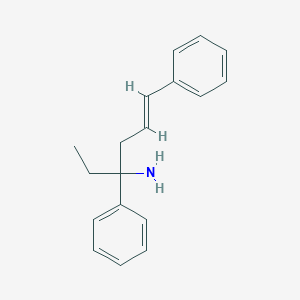
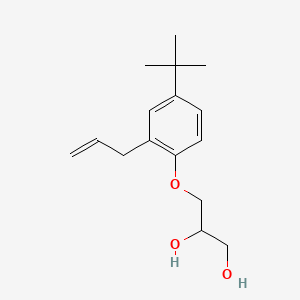
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
